Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

2,4,7-Trichloropyrido[2,3-d]pyrimidine structure
938443-20-0 structure
Nome del prodotto:2,4,7-Trichloropyrido[2,3-d]pyrimidine
Numero CAS:938443-20-0
MF:C7H2Cl3N3
MW:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133

2,4,7-Trichloropyrido[2,3-d]pyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine
    • Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
    • 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
    • zlchem 38
    • PubChem20630
    • C7H2Cl3N3
    • QC-8
    • ZLB0025
    • DNFDLCRLLQVUQK-UHFFFAOYSA-N
    • RW3233
    • 6004AC
    • PB20564
    • FCH1402532
    • SY011612
    • AM807611
    • ST2403652
    • AX8158866
    • AB0080808
    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
    • MFCD11109463
    • J-507091
    • EN300-3253335
    • Z1269166412
    • SCHEMBL1216985
    • A844720
    • DTXSID00653353
    • CS-B0238
    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
    • AS-41727
    • 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
    • PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
    • AKOS015850445
    • AC-24556
    • DB-079720
    • 938443-20-0
    • MDL: MFCD11109463
    • Inchi: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
    • Chiave InChI: DNFDLCRLLQVUQK-UHFFFAOYSA-N
    • Sorrisi: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

Proprietà calcolate

  • Massa esatta: 232.93100
  • Massa monoisotopica: 232.931
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 192
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 38.7

Proprietà sperimentali

  • Densità: 1.685
  • Punto di fusione: Not available
  • Punto di ebollizione: 316.4±42.0℃ at 760 mmHg
  • Punto di infiammabilità: Not available
  • Indice di rifrazione: 1.688
  • PSA: 38.67000
  • LogP: 2.98500
  • Pressione di vapore: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: H303+H313+H333
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • Codice categoria di pericolo: 25-41
  • Istruzioni di sicurezza: 26-39-45
  • Identificazione dei materiali pericolosi: T
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,7-Trichloropyrido[2,3-d]pyrimidine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D494931-1G
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 97%
1g
$140 2024-05-23
eNovation Chemicals LLC
K04776-1g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 >95%
1g
$280 2024-05-23
eNovation Chemicals LLC
K04776-25g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 >95%
25g
$4000 2024-05-23
eNovation Chemicals LLC
K13258-5g
2,4,7-Trichloropyrido[2,3-d]pyrimidine
938443-20-0 97%
5g
$1800 2023-05-08
eNovation Chemicals LLC
D494931-500MG
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 97%
500mg
$100 2024-05-23
Enamine
EN300-3253335-1.0g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
1.0g
$114.0 2025-03-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ML660-1g
2,4,7-Trichloropyrido[2,3-d]pyrimidine
938443-20-0 95+%
1g
2536.0CNY 2021-08-04
Enamine
EN300-3253335-0.05g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
0.05g
$26.0 2025-03-18
Enamine
EN300-3253335-0.1g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
0.1g
$40.0 2025-03-18
Enamine
EN300-3253335-0.5g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
0.5g
$89.0 2025-03-18

2,4,7-Trichloropyrido[2,3-d]pyrimidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  100 °C
Riferimento
Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014
Pike, Kurt G.; Malagu, Karine; Hummersone, Marc G.; Menear, Keith A.; Duggan, Heather M. E.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  3 h, reflux
Riferimento
Preparation of heterocycles as mTOR inhibitors
, China, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
Riferimento
Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  rt; 2 h, 100 °C
Riferimento
Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer.
, United States, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, 100 °C
Riferimento
Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ;  25 °C; 3 h, 100 °C
Riferimento
Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ;  rt; 2 h, 10 °C
Riferimento
Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  3 h, reflux
Riferimento
Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
Riferimento
2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  3 h, 100 °C; cooled
Riferimento
Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  70 °C → rt; 2 h, rt → 100 °C
Riferimento
Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
Riferimento
Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ;  4 h, 110 °C
Riferimento
Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine
A946785
Purezza:99%
Quantità:5g
Prezzo ($):512.0